molecular formula C15H14N4OS B3034854 1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 242472-11-3

1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No.: B3034854
CAS No.: 242472-11-3
M. Wt: 298.4 g/mol
InChI Key: VTQJFVBPUDKMHL-UHFFFAOYSA-N
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Description

1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Prasad, Rani, and Anusha (2018) elaborated on the synthesis of benzimidazole derivatives carrying a pyridine moiety, which involves coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives in the presence of a base. This process likely shares synthetic pathways with the chemical , indicating a broad applicability in creating complex organic compounds with potential biological activities (Prasad, Rani, & Anusha, 2018).
  • In another synthesis-oriented study, Dave et al. (2007) reported on the synthesis of thiazolidinones and Mannich bases from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, highlighting the versatility of triazole derivatives in the synthesis of compounds with potential pharmacological activities (Dave, Purohit, Akbari, & Joshi, 2007).

Antimicrobial and Antifungal Activities

  • Elgemeie et al. (2017) described the synthesis and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, showcasing the antimicrobial potential of pyridone derivatives. This suggests that compounds like "1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone" might also possess significant antimicrobial properties (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
  • Al‐Azmi and Mahmoud (2020) reported on the synthesis and antimicrobial activities of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Their work demonstrates the potential of triazole derivatives in combating microbial pathogens, which might extend to compounds with a structure similar to the subject compound (Al‐Azmi & Mahmoud, 2020).

Antiproliferative Activities

  • Shkoor et al. (2021) focused on the synthesis of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and their evaluation for antiproliferative activity against colorectal cells. Their findings suggest that triazole derivatives, including those similar to "this compound," could have applications in cancer research (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).

Properties

IUPAC Name

1-benzyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJFVBPUDKMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122600
Record name 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242472-11-3
Record name 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242472-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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